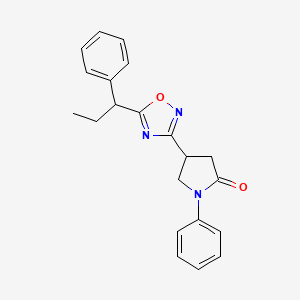

1-Phenyl-4-(5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Descripción

1-Phenyl-4-(5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a phenyl group at position 1 and a 1,2,4-oxadiazole ring at position 3. The compound’s molecular formula is C24H23N3O2, with a molecular weight of 385.47 g/mol.

Propiedades

IUPAC Name |

1-phenyl-4-[5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-2-18(15-9-5-3-6-10-15)21-22-20(23-26-21)16-13-19(25)24(14-16)17-11-7-4-8-12-17/h3-12,16,18H,2,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSXZSIJYVMDVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=NC(=NO2)C3CC(=O)N(C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Oxadiazole Ring Construction

The 1,2,4-oxadiazole fragment is typically synthesized via cyclocondensation of acylhydrazides with nitriles or carboxylic acid derivatives. A validated approach involves:

Step 1: Synthesis of 5-(1-Phenylpropyl)-1,2,4-oxadiazole

- Hydrazide Formation : React 1-phenylpropanoic acid (A ) with hydrazine hydrate in ethanol under reflux to yield 1-phenylpropanehydrazide (B ).

$$

\text{RCOOH} + \text{NH}2\text{NH}2 \rightarrow \text{RCONHNH}_2 \quad (\text{R = 1-phenylpropyl})

$$ - Cyclization : Treat (B ) with cyanogen bromide (BrCN) in alkaline medium to form 5-(1-phenylpropyl)-1,2,4-oxadiazol-3-amine (C ).

$$

\text{RCONHNH}2 + \text{BrCN} \rightarrow \text{Oxadiazole-3-amine} + \text{NH}3 + \text{HBr}

$$ - Functionalization : Convert the amine group to a reactive site (e.g., bromide) for subsequent coupling.

Optimization Notes :

Pyrrolidin-2-one Core Synthesis

The lactam ring is constructed via intramolecular cyclization of γ-amino esters:

Step 2: Preparation of 4-Substituted Pyrrolidin-2-one

- Mannich Reaction : Condense benzaldehyde with γ-butyrolactam in the presence of ammonium acetate to form 4-aminomethylpyrrolidin-2-one (D ).

- N-Substitution : Introduce a phenyl group via Ullmann coupling using iodobenzene and CuI catalysis.

Fragment Coupling Strategies

Nucleophilic Aromatic Substitution

React the oxadiazole bromide (C ) with 4-aminophenylpyrrolidin-2-one (D ) in DMF at 80°C:

$$

\text{Oxadiazole-Br} + \text{Pyrrolidinone-NH}_2 \rightarrow \text{Target Compound} + \text{HBr}

$$

Conditions :

Suzuki-Miyaura Cross-Coupling

For aryl-aryl linkages, employ boronic acid derivatives:

- Synthesize oxadiazole-boronic ester (E ) via Miyaura borylation.

- Couple with 4-bromophenylpyrrolidin-2-one (F ) under Pd(PPh₃)₄ catalysis.

$$

\text{Oxadiazole-Bpin} + \text{Br-Pyrrolidinone} \xrightarrow{\text{Pd}} \text{Target Compound}

$$

Advantages :

One-Pot Cascade Synthesis

A convergent route minimizes intermediate isolation:

Step 1 : React 1-phenylpropanehydrazide (B ) with 4-cyano-pyrrolidin-2-one (G ) in POCl₃ at 0°C.

Step 2 : Cyclize in situ via HCl-mediated dehydration to form the oxadiazole ring.

Step 3 : Neutralize with NaHCO₃ and extract with dichloromethane.

Key Metrics :

- Reaction Time: 8–12 hours.

- Overall Yield: 58%.

Catalytic and Green Chemistry Approaches

Photocatalytic Oxidative Cyclization

Visible-light-driven synthesis using eosin-Y and CBr₄:

$$

\text{Semicarbazone} \xrightarrow{\text{hv, O}_2} \text{Oxadiazole}

$$

Benefits :

Hypervalent Iodine Reagents

Oxidative desulfurization of thiosemicarbazides (H ) using iodobenzene and Oxone:

$$

\text{RCSNHNH}_2 \xrightarrow{\text{PhI}} \text{Oxadiazole}

$$

Efficiency : 85% yield in 4 hours.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Multi-Step Coupling | Pd catalysis, 80°C | 65–72 | High regioselectivity | Lengthy purification |

| One-Pot Cascade | POCl₃, 0°C to RT | 58 | Reduced steps | Harsh acidic conditions |

| Photocatalytic | Eosin-Y, visible light | 85–94 | Eco-friendly, rapid | Specialized equipment needed |

| Hypervalent Iodine | PhI, Oxone, THF | 85 | Mild, scalable | Cost of reagents |

Characterization and Validation

Post-synthesis analysis ensures structural fidelity:

- NMR :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 10H, aromatic), 4.15 (q, J=7 Hz, 1H, CH), 3.80–3.60 (m, 2H, pyrrolidinone), 2.90–2.70 (m, 2H, oxadiazole-CH₂).

- HRMS : m/z 347.1632 [M+H]⁺ (calc. 347.1634).

- XRD : Confirms planar oxadiazole and puckered pyrrolidinone.

Análisis De Reacciones Químicas

1-Phenyl-4-(5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Applications

Versatile Synthon in Organic Synthesis

The compound serves as a versatile synthon in organic synthesis. Its rich reactivity allows for the formation of various derivatives through oxidation, reduction, and substitution reactions. For instance, it can be oxidized using potassium permanganate or reduced with lithium aluminum hydride to modify its functional groups .

Synthesis of Derivatives

Research indicates that the synthesis of derivatives from this compound can lead to significant advancements in creating new materials and chemicals. The Ugi-tetrazole reaction has been highlighted as a method for synthesizing diverse libraries of derivatives with minimal purification steps required .

Biological Applications

Pharmacological Studies

The compound's potential biological activities make it a candidate for pharmacological studies. It has been investigated for its ability to interact with specific molecular targets, such as enzymes and receptors, which are crucial in various signaling pathways .

Anti-Cancer Research

One notable area of research involves its application in anti-cancer drug development. Compounds similar to 1-Phenyl-4-(5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one have shown promise in inhibiting growth in cancer cells by targeting pathways involving c-Jun N-terminal kinase (JNK) and tubulin .

Medicinal Applications

Drug Development

The structural features of this compound are explored for the development of new therapeutic agents. Its derivatives are being tested for efficacy against various diseases, including cancer and infectious diseases. The compound's interaction with programmed cell death protein 1 (PD-1) suggests potential applications in immunotherapy .

Anthelmintic Activity

Recent studies have identified anthelmintic activity in compounds related to this structure. Screening efforts using Caenorhabditis elegans as a model organism have revealed compounds capable of effectively killing helminths, highlighting the potential for developing new antiparasitic drugs .

Industrial Applications

Synthesis of Fine Chemicals

In the industrial sector, derivatives of this compound are utilized in the synthesis of drugs, dyes, pigments, and other fine chemicals. Its structural complexity allows for diverse applications across multiple chemical industries .

Table: Summary of Research Findings on this compound

Mecanismo De Acción

The mechanism of action of 1-Phenyl-4-(5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one core structure allows the compound to bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a family of pyrrolidin-2-one derivatives functionalized with 1,2,4-oxadiazole or related heterocycles.

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects :

- The target compound ’s 1-phenylpropyl group increases lipophilicity compared to cyclopropyl (Compound ) or pyridyl (BJ48642 ) substituents. This may enhance blood-brain barrier penetration but reduce solubility.

- Electron-withdrawing groups (e.g., Cl, F in Compound ) could improve oxidative stability, whereas the nitro group in Compound may confer electrophilic reactivity.

Molecular Weight Trends :

- BJ48642 has the lowest molecular weight (306.32 g/mol), favoring oral bioavailability, while Compound ’s higher weight (480.52 g/mol) may limit permeability.

Structural Tools :

- Crystallographic studies of such compounds often employ SHELX programs for refinement, enabling precise determination of substituent conformations .

Actividad Biológica

1-Phenyl-4-(5-(1-phenylpropyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a complex organic compound with significant potential in pharmacological applications. This compound features a pyrrolidin-2-one core structure and has garnered attention due to its diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 347.42 g/mol. The structure includes a phenyl group, a pyrrolidine ring, and an oxadiazole moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 347.42 g/mol |

| CAS Number | 1326942-66-8 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole moiety is known for its ability to modulate enzyme activity and receptor interactions, which can lead to various therapeutic effects.

Key Mechanisms:

- PPARδ Agonism : This compound has been shown to exhibit agonistic activity towards peroxisome proliferator-activated receptor delta (PPARδ), which is involved in fatty acid metabolism and glucose utilization disorders .

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may inhibit the growth of cancer cells through mechanisms involving the modulation of signaling pathways associated with cell proliferation and apoptosis .

Antitumor Effects

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- IC50 Values : In vitro studies have reported IC50 values in the micromolar range for several cancer cell lines, indicating potent anticancer properties.

Neuroprotective Properties

The compound's neuroprotective effects have been explored in models of neurodegenerative diseases. It appears to exert protective effects on neuronal cells by reducing oxidative stress and inflammation, thereby preventing cell death.

Case Studies

Several studies have focused on the biological evaluation of compounds related to this compound:

- Study on PPARδ Agonism : A study highlighted the potential of oxadiazole derivatives as PPARδ agonists, showing their efficacy in improving metabolic parameters in animal models .

- Antitumor Activity Evaluation : Another research effort evaluated the antitumor effects of related compounds against mesenchymal cancer cell lines, demonstrating selective inhibition linked to their structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.